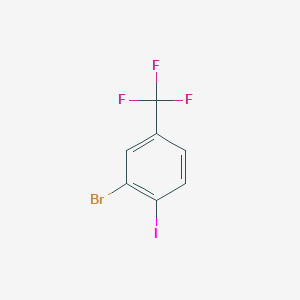

2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHYCNXVEWPYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585638 | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-58-5 | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

This compound is a substituted aromatic compound containing bromine, iodine, and a trifluoromethyl group. This combination of functionalities makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the different reactivities of the bromo and iodo substituents can be exploited for sequential transformations.[1] The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability, lipophilicity, and bioavailability.[2]

The synthesis of poly-substituted aromatic compounds like this compound often relies on a sequence of electrophilic aromatic substitution and functional group interconversion reactions. A common and effective strategy involves the use of the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4]

Synthesis Pathway

The most plausible and well-documented synthetic route to this compound proceeds via a Sandmeyer reaction starting from 4-bromo-3-(trifluoromethyl)aniline. This pathway involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine, 4-bromo-3-(trifluoromethyl)aniline, into a diazonium salt using sodium nitrite in the presence of a strong acid.

-

Iodination: The subsequent displacement of the diazonium group with iodine using a suitable iodide source, such as potassium iodide.

This approach offers a high degree of regioselectivity and generally provides good yields.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-bromo-5-iodobenzotrifluoride, which is analogous to the synthesis of the target molecule, this compound, from 4-bromo-3-(trifluoromethyl)aniline.[5]

Diazotization and Iodination

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-3-(trifluoromethyl)aniline (2.08 mmol) in a preheated mixture of concentrated sulfuric acid (4.6 eq.) and water (to a concentration of 3.4 M).

-

Cooling and Precipitation: Under vigorous stirring, cool the reaction mixture to -10 °C using an ice-salt bath. The aniline bisulfate will precipitate as a slurry.

-

Diazotization: Slowly add a pre-prepared aqueous solution of sodium nitrite (1.1 eq., 2.15 M) dropwise to the slurry while maintaining the temperature at -10 °C.

-

Iodination: After stirring for an additional 40 minutes at -8 °C, add an aqueous solution of potassium iodide (1.43 eq., 8 M) followed by a catalytic amount of copper powder.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature and stir for 30 minutes.

-

Heating: Heat the reaction mixture to reflux (102 °C) and maintain for 1 hour.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic phases and wash sequentially with saturated sodium thiosulfate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography using hexane as the eluent to afford the final product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-bromo-5-iodobenzotrifluoride, which is expected to be comparable for the synthesis of this compound.[5]

| Parameter | Value |

| Starting Material | 4-bromo-3-(trifluoromethyl)aniline |

| Amount of Starting Material | 500 mg (2.08 mmol) |

| Yield | 93% |

| Mass of Product | 679 mg |

| Appearance | Orange Solid |

Logical Workflow of the Synthesis

The synthesis follows a clear and logical progression from the starting material to the final purified product. The workflow is designed to ensure the efficient formation of the diazonium salt intermediate and its subsequent conversion to the desired iodo-substituted compound, followed by a standard workup and purification procedure.

Conclusion

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction starting from 4-bromo-3-(trifluoromethyl)aniline. The provided protocol, based on an analogous transformation, details a robust and high-yielding procedure. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex aromatic intermediates for pharmaceutical and materials science applications.

References

- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 1-BROMO-4-IODO-2-(TRIFLUOROMETHYL)BENZENE | 364-11-4 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group, provides a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization through a variety of cross-coupling reactions. Furthermore, the presence of the electron-withdrawing trifluoromethyl group can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃I | PubChem[2] |

| Molecular Weight | 350.90 g/mol | PubChem[2] |

| CAS Number | 481075-58-5 | PubChem[2] |

| Melting Point | 36-38.5 °C | Vendor Data[1] |

| Boiling Point | 236.9 ± 40.0 °C | Vendor Data[1] |

| Density | Data not available | |

| Solubility | Data not available | |

| Physical Form | Solid, semi-solid, or liquid lump | Sigma-Aldrich[3] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a readily available trifluoromethyl-substituted aniline. A representative synthetic route, based on the well-established Sandmeyer reaction, is outlined below. This protocol is adapted from the synthesis of the closely related compound, 2-bromo-5-iodobenzotrifluoride.[4]

Experimental Protocol: Synthesis of this compound

Starting Material: 3-Bromo-4-(trifluoromethyl)aniline

-

Diazotization:

-

Dissolve 3-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.

-

Cool the mixture to below 0 °C in an ice-salt bath to precipitate the aniline bisulfate.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Iodination:

-

To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water.

-

The reaction mixture is then warmed to room temperature and may be gently heated to ensure complete conversion.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations.[1] This regioselectivity is crucial for the efficient synthesis of complex molecules.

Regioselective Cross-Coupling Reactions

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds.

General Experimental Protocol:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

Reaction: The mixture is heated with stirring for a specified period, and the reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is employed to form C-C bonds between aryl halides and terminal alkynes.

General Experimental Protocol:

-

Reaction Setup: Under an inert atmosphere, this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a degassed amine base (e.g., triethylamine or diisopropylamine) are added to a reaction vessel with a suitable solvent like THF or DMF.

-

Alkyne Addition: The terminal alkyne is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or gently heated, with progress monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.

Stille Coupling

The Stille coupling facilitates C-C bond formation using organotin reagents.

General Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and an organostannane reagent are combined in an anhydrous, degassed solvent such as toluene or DMF.

-

Reaction: The mixture is heated, and the reaction is monitored for completion.

-

Work-up and Purification: The reaction mixture is cooled and worked up, which may involve quenching and extraction. Purification is typically achieved through column chromatography.

Application in Drug Discovery

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. While a specific, publicly documented synthesis of a marketed drug utilizing this compound was not identified in the conducted search, its structural features make it a highly valuable intermediate for the synthesis of drug candidates.[1][5] Its application would be in the early-stage discovery and lead optimization phases where the systematic and regioselective introduction of different substituents is required to explore the structure-activity relationship (SAR) of a new chemical entity.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry, and dark place.[3]

References

A Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Synthesis and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key chemical intermediate in organic synthesis. It details the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and its applications in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

Compound Identification and Properties

This compound is a halogenated aromatic compound valued for its utility as a versatile building block. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on the benzene ring allows for selective and sequential chemical modifications.

IUPAC Name: this compound[1]

Synonyms and Identifiers

The compound is also known by several other names and database identifiers, which are crucial for cross-referencing in chemical literature and supplier catalogs.

| Identifier Type | Value |

| CAS Number | 481075-58-5[1][2][3] |

| Common Synonym | 3-Bromo-4-iodobenzotrifluoride[1] |

| PubChem CID | 16244089[1] |

| EC Number | 674-750-8[1] |

| InChI | InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H[1][2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I[1] |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties is provided below. While experimental data for some properties are not widely published, computed values and data from suppliers offer valuable information.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |

| Molecular Weight | 350.90 g/mol | PubChem[1] |

| Physical Form | Solid, Semi-solid, or Liquid | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[2] |

| ¹⁹F NMR (CDCl₃) | δ -63.2 (s, 3F) | RSC Publishing[4] |

| ¹³C NMR (CDCl₃) | δ 135.3, 132.0 (q, J=33.7 Hz), 130.0, 129.5 (q, J=3.6 Hz), 129.0 (q, J=3.9 Hz), 122.9 (t, J=272.7 Hz), 117.3, 113.5 | RSC Publishing[4] |

Note: NMR data is for a closely related trifluoromethylated compound and should be considered representative. Specific spectral data for this compound is available from various chemical suppliers.[5]

Synthesis Protocol

The synthesis of this compound can be achieved from commercially available precursors. A common and effective method is the Sandmeyer-type diazotization-iodination of the corresponding aniline. The following is a representative experimental protocol adapted from the synthesis of a positional isomer.

Reaction Scheme: 4-Amino-3-bromobenzotrifluoride → this compound

Experimental Procedure: Diazotization and Iodination

-

Aniline Dissolution: 4-Amino-3-bromobenzotrifluoride is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water. The mixture is cooled to between -10°C and 0°C in an ice-salt bath, which may cause the aniline salt to precipitate.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred aniline slurry. The temperature is carefully maintained below 5°C throughout the addition. The reaction is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt mixture. The reaction is allowed to warm to room temperature slowly and then heated (e.g., to 60-80°C) to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product. The evolution of nitrogen gas is observed during this step.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed sequentially with a sodium thiosulfate solution (to remove excess iodine) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (typically using hexane as the eluent) to yield pure this compound.

Applications in Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility. The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst. This chemoselectivity allows for the selective functionalization at the iodo-position while leaving the bromo-position available for a subsequent, different coupling reaction.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Using this compound, an aryl or vinyl group can be selectively introduced at the 1-position.

Experimental Protocol (Adapted):

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equiv).

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water. Heat the mixture to 80-90°C and stir for 12-16 hours.

-

Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the mono-coupled product, 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative.

Regioselective Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction with this compound proceeds selectively at the C-I bond.

Experimental Protocol (Adapted):

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) under an argon atmosphere.

-

Solvent and Reagents: Add an anhydrous solvent like THF, followed by a terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine, 2.0 equiv).

-

Reaction: Stir the mixture at room temperature for 6-12 hours.

-

Workup and Purification: Upon completion, filter the mixture through Celite and concentrate the filtrate. The residue is purified by column chromatography to afford the 2-bromo-1-(alkynyl)-4-(trifluoromethyl)benzene product.

Sequential One-Pot Cross-Coupling Reactions

A significant advantage of this substrate is its use in sequential, one-pot reactions. This strategy enhances synthetic efficiency by avoiding the isolation and purification of the intermediate mono-coupled product. An initial, milder reaction (e.g., Sonogashira) is performed at the C-I position, followed by a second coupling reaction (e.g., Suzuki) at the C-Br position by altering the catalyst, ligand, or temperature.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. The predictable chemoselectivity, governed by the differential reactivity of its carbon-halogen bonds, provides a powerful tool for the regioselective and sequential construction of complex, unsymmetrical aromatic and heteroaromatic compounds. These attributes make it an essential building block for professionals engaged in the fields of drug discovery, agrochemicals, and materials science, enabling the efficient synthesis of novel molecular architectures.

References

2-Bromo-1-iodo-4-(trifluoromethyl)benzene molecular weight and formula

This document provides the chemical formula and molecular weight for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.

Data Presentation

The essential quantitative data for this compound is summarized in the table below for clear reference.

| Identifier | Value |

| Molecular Formula | C7H3BrF3I[1] |

| Molecular Weight | 350.90 g/mol [1][2] |

| Monoisotopic Mass | 349.84149 Da[1][2] |

As this request pertains to the fundamental properties of a chemical compound, experimental protocols and signaling pathways are not applicable. Therefore, no diagrams have been generated.

References

2-Bromo-1-iodo-4-(trifluoromethyl)benzene CAS number 481075-58-5

An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 481075-58-5, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Its unique trifunctional structure, featuring bromo, iodo, and trifluoromethyl groups on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications, particularly in the realm of pharmaceutical and agrochemical development. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization, making it a valuable synthon for creating diverse molecular architectures.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 481075-58-5 | [2][3] |

| Molecular Formula | C₇H₃BrF₃I | [2][4] |

| Molecular Weight | 350.90 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-4-iodobenzotrifluoride, Benzene, 2-bromo-1-iodo-4-(trifluoromethyl)- | [2][4] |

| Appearance | Peach/faint orange fused solid or yellow oily liquid | [5] |

| Melting Point | 36-38.5 °C (ethanol) | [1][4][5] |

| Boiling Point | 236.9 ± 40.0 °C (760 Torr) | [1][4][5] |

| Density | 2.176 ± 0.06 g/cm³ (20 °C, 760 Torr) | [4][5] |

| Flash Point | 97.1 ± 27.3 °C | [4] |

| Purity | Typically >97% or 98% | [1][6] |

| InChI | InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | [2] |

| InChIKey | LFHYCNXVEWPYAB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I | [2] |

Synthesis Protocol

A general and effective procedure for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-(trifluoromethyl)aniline.[5]

Experimental Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-bromo-4-(trifluoromethyl)aniline (3.00 g, 12.50 mmol) in a solvent mixture of acetonitrile (30 mL) and water (10 mL).[5]

-

Add concentrated hydrochloric acid (15 mL) to the mixture.[5]

-

Cool the mixture to -10°C using an appropriate cooling bath.[5]

-

Slowly add a solution of sodium nitrite (0.95 g, 13.75 mmol) in water (5 mL) dropwise to the reaction mixture while maintaining the temperature at -10°C.[5]

-

Stir the resulting mixture at -10°C for 30 minutes to ensure complete formation of the diazonium salt.[5]

-

-

Iodination:

-

Prepare a solution of potassium iodide (2.49 g, 15.00 mmol) in water (5 mL).[5]

-

Add the potassium iodide solution to the diazonium salt mixture.[5]

-

Continue stirring the reaction mixture for 2 hours at -10°C.[5]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[5]

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated sodium bicarbonate solution (30 mL).[5]

-

Extract the product with dichloromethane (3 x 50 mL).[5]

-

Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (30 mL) and saturated brine (30 mL).[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the resulting residue by silica gel column chromatography using petroleum ether as the eluent to yield 3-bromo-4-iodobenzotrifluoride as a yellow oily liquid (3.95 g, 90.0% yield).[5]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. Pharmaceutical and chemical intermediates,CAS#:481075-58-5,3-溴-4-碘三氟甲苯, [en.chemfish.com]

- 5. 481075-58-5 | CAS DataBase [m.chemicalbook.com]

- 6. This compound [sobekbio.com]

Physical and chemical properties of 3-Bromo-4-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-iodobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring. This substitution pattern makes it a valuable and versatile building block in modern organic synthesis. The presence of multiple, distinct halogen atoms allows for selective functionalization, and the trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules. These characteristics make 3-Bromo-4-iodobenzotrifluoride and its isomers of significant interest in the fields of pharmaceutical and agrochemical research and development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its reactivity and potential applications.

Core Properties and Data

Quantitative data for 3-Bromo-4-iodobenzotrifluoride is summarized below. Due to the limited availability of experimental data for this specific isomer, data for the closely related isomer, 4-Bromo-3-iodobenzotrifluoride, is also provided for comparison and estimation.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 3-Bromo-4-iodobenzotrifluoride |

| Alternate Name | 2-bromo-1-iodo-4-trifluoromethyl-benzene[1] |

| CAS Number | 481075-58-5[1] |

| Molecular Formula | C₇H₃BrF₃I[1] |

| Molecular Weight | 350.90 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | 3-Bromo-4-iodobenzotrifluoride (Predicted/Estimated) | 4-Bromo-3-iodobenzotrifluoride (Experimental Data) |

| Appearance | Likely a liquid or low-melting solid | Light yellow liquid[2] |

| Density | No data available | 2.2 ± 0.1 g/cm³[2] |

| Boiling Point | No data available | 262 °C (at 760 Torr)[2], 62-64 °C (at 0.25 mbar)[2] |

| Melting Point | No data available | Not available |

| Flash Point | No data available | 112 °C[2] |

| Refractive Index | No data available | 1.556[2] |

| XLogP3 | No data available | 4.1 |

Experimental Protocols

Proposed Synthesis of 3-Bromo-4-iodobenzotrifluoride

This protocol is adapted from the reported synthesis of 4-Bromo-3-iodobenzotrifluoride[2].

Reaction Scheme:

Materials and Reagents:

-

3-Bromobenzotrifluoride

-

N-Iodosuccinimide (NIS)

-

Triflic acid (TfOH)

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Water

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 3-Bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.

-

Over a period of 5 minutes, add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution. The mixture is expected to darken.

-

Continue stirring the reaction mixture at room temperature for approximately 15 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow the ice to melt completely.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with three portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated sodium carbonate solution, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 3-Bromo-4-iodobenzotrifluoride as a clear liquid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-4-iodobenzotrifluoride lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 4-position, leaving the bromine atom at the 3-position available for subsequent transformations.

The general order of reactivity for halogens in such coupling reactions is I > Br > Cl.[3][4][5] This principle enables a modular approach to the synthesis of complex, polysubstituted aromatic compounds. For instance, an aryl or vinyl group can be introduced at the 4-position via a Suzuki-Miyaura coupling, followed by a second, different coupling reaction at the 3-position.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the properties of the final products. In drug design, the inclusion of a trifluoromethyl group often enhances metabolic stability and cell membrane permeability.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 3-Bromo-4-iodobenzotrifluoride.

References

A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a highly versatile synthetic intermediate, prized for its capacity to undergo regioselective functionalization. This is attributed to the presence of three distinct reactive sites: a carbon-iodine (C-I) bond, a carbon-bromine (C-Br) bond, and an electron-withdrawing trifluoromethyl (-CF3) group.[1] The significant difference in reactivity between the C-I and C-Br bonds enables chemists to perform sequential cross-coupling reactions with a high degree of control. This guide provides an in-depth analysis of this differential reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying chemical principles.

Core Principles of Halogen Reactivity in Cross-Coupling

The ability to selectively functionalize one halogen site in the presence of another is primarily governed by the difference in their bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2]

1.1. Bond Dissociation Energy (BDE)

The C-I bond is inherently weaker and therefore more labile than the C-Br bond.[3][4][5] This lower energy barrier facilitates a more rapid oxidative addition at the C-I position under milder reaction conditions.[2][6] The strong electron-withdrawing nature of the trifluoromethyl group further influences the electronic properties of the benzene ring, impacting the overall reactivity of the molecule.[1]

Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides

| Bond Type | Average BDE (kJ/mol) | Relative Reactivity Order |

| Ar-I | ~280-297 | 1 (Most Reactive) |

| Ar-Br | ~330-339 | 2 |

| Ar-Cl | ~397-402 | 3 |

| Ar-F | ~523-536 | 4 (Least Reactive) |

Data compiled from various sources reflecting typical values for aryl halides.[3][7]

This energy difference is the fundamental reason for the widely accepted reactivity order in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F .[8][9][10][11]

1.2. Reaction Kinetics and Selectivity

By carefully selecting the catalyst, ligands, base, and temperature, chemists can exploit the kinetic differences between the C-I and C-Br bond cleavage. Milder conditions will almost exclusively favor the reaction at the more susceptible C-I bond, leaving the C-Br bond intact for subsequent, often more forcing, transformations.[10][12]

Caption: Preferential reaction pathway for this compound.

Selective Cross-Coupling Reactions

The differential reactivity of this compound is most effectively demonstrated in a variety of palladium-catalyzed cross-coupling reactions.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges new carbon-carbon bonds using organoboron reagents, is highly effective for the selective functionalization of this substrate.[11][13] The C-I bond's greater reactivity allows for a chemoselective coupling at the iodine-bearing position, preserving the bromine atom for downstream modifications.[6][12]

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition for Mono-Coupling (at C-I) | Condition for Di-Coupling |

| Arylboronic Acid | 1.0 - 1.2 equivalents | > 2.2 equivalents |

| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene |

| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |

| Reaction Time | 4 - 16 hours | 12 - 24 hours |

| Conditions are generalized based on protocols for similar dihaloarenes.[6][10][12][14] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-1-aryl-4-(trifluoromethyl)benzene product.

2.2. Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[8][15] This reaction exhibits a pronounced selectivity for the C-I bond over the C-Br bond, enabling the clean synthesis of mono-alkynylated products.[15][16]

Table 3: Representative Conditions for Selective Sonogashira Coupling

| Parameter | Condition for Mono-Coupling (at C-I) | Notes |

| Terminal Alkyne | 1.1 - 1.2 equivalents | Using a large excess can promote di-coupling.[16] |

| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Standard catalysts are generally sufficient. |

| Cu Co-catalyst | Copper(I) iodide (CuI) (5-10 mol%) | Essential for the copper-catalyzed variant. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Must be anhydrous and degassed. |

| Solvent | THF, DMF | Must be anhydrous and degassed. |

| Temperature | Room Temperature to 40 °C | Higher temperatures can activate the C-Br bond. |

| Reaction Time | 2 - 8 hours | Monitor closely to avoid over-reaction. |

| Conditions are generalized based on protocols for similar dihaloarenes.[16][17] |

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (anhydrous, degassed)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF and Et₃N via syringe. Stir the mixture for 10 minutes at room temperature.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature for 6 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate and purify the crude residue by column chromatography to isolate the 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene product.[17]

2.3. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[18][19] Consistent with other cross-coupling reactions, the oxidative addition step is much faster for the C-I bond, allowing for selective amination at this position under carefully controlled conditions.[2]

Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination

| Parameter | Condition for Mono-Coupling (at C-I) | Notes |

| Amine | 1.2 equivalents | Primary or secondary amines can be used. |

| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) | Often used with a specialized phosphine ligand. |

| Ligand | XPhos, SPhos, BINAP (2-4 mol%) | Ligand choice is critical for reaction efficiency. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[2] |

| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |

| Temperature | 80 °C - 100 °C | Temperature control is key for selectivity. |

| Reaction Time | 8 - 24 hours | |

| Conditions are generalized based on protocols for similar reactions.[17][20] |

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

XPhos (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

-

Add this compound and a magnetic stir bar.

-

Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by the amine.

-

Seal the tube and heat the mixture at 100 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-bromo-1-amino-4-(trifluoromethyl)benzene product.

Workflow and Mechanistic Visualizations

The differential reactivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling.

Caption: Workflow for sequential cross-coupling reactions.

The selectivity in all these reactions is rooted in the catalytic cycle of palladium. The initial oxidative addition step is significantly faster for the weaker C-I bond.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The reactivity of this compound is definitively dictated by the inherent properties of its carbon-halogen bonds. The carbon-iodine bond is substantially more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a fact directly attributable to its lower bond dissociation energy. This predictable disparity allows for the highly selective, stepwise functionalization of the aromatic ring. By carefully controlling reaction conditions, researchers can first engage the C-I bond under mild conditions and subsequently modify the C-Br bond, providing a robust and flexible strategy for the synthesis of complex, unsymmetrically substituted trifluoromethylated aromatic compounds for pharmaceutical and materials science applications.[1][9][12]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterolytic bond dissociation energy of alkyl halides follows the sequence [allen.in]

- 5. Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 481075-58-5) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a trifluoromethyl group and two different halogen atoms on a benzene ring, offers a versatile platform for the strategic introduction of the 4-(trifluoromethyl)phenyl moiety into larger molecules. The distinct reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1]

While the specific historical details of the discovery of this compound are not extensively documented in readily available literature, its utility is rooted in the broader development of halogenated and trifluoromethylated aromatic compounds as versatile synthetic intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₃I | [2] |

| Molecular Weight | 350.90 g/mol | [2] |

| CAS Number | 481075-58-5 | [2] |

| Appearance | Solid, semi-solid, or liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | [3] |

Synthesis

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In this proposed synthesis, the starting material would be 2-Bromo-4-(trifluoromethyl)aniline. This aniline is first diazotized, and the resulting diazonium salt is then subjected to a reaction with an iodide source to yield the target compound.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is an adapted procedure based on the synthesis of similar halogenated aromatic compounds.[4] Researchers should exercise appropriate caution and optimize conditions as necessary.

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-4-(trifluoromethyl)aniline in a suitable volume of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the expected spectral characteristics can be predicted. Commercial suppliers may provide compound-specific spectral data upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group and the two halogen atoms.

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for a substituted benzene ring. Key expected vibrational modes are summarized in Table 2.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1350-1150 | C-F stretching (strong) |

| 1100-1000 | Aromatic C-H in-plane bending |

| 900-675 | Aromatic C-H out-of-plane bending |

| Below 600 | C-Br and C-I stretching |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (350.90 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom. Fragmentation patterns will likely involve the loss of halogen atoms and the trifluoromethyl group.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate due to the differential reactivity of its C-I and C-Br bonds. The C-I bond is more reactive in many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for selective functionalization at the 1-position. The remaining C-Br bond can then be used for a subsequent coupling reaction, enabling the synthesis of complex, highly substituted aromatic compounds.[1]

This stepwise functionalization is a powerful tool in the construction of novel pharmaceutical and agrochemical candidates.

Caption: Logical workflow for the stepwise functionalization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its unique substitution pattern allows for selective, stepwise functionalization, providing access to a wide range of complex molecules with potential applications in drug discovery and materials science. While detailed historical and experimental data are not extensively documented, its synthesis can be reliably achieved through established methods, and its spectroscopic properties are predictable based on its structure. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 481075-58-5 [sigmaaldrich.com]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. 481075-58-5|this compound|BLD Pharm [bldpharm.com]

Theoretical and Practical Aspects of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines available information with theoretical predictions and established experimental protocols for structurally similar compounds. It covers the compound's physicochemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and its anticipated reactivity in cross-coupling reactions, with a focus on the chemoselective functionalization of its carbon-halogen bonds.

Introduction

This compound (CAS No. 481075-58-5) is a trifluoromethyl-substituted dihalobenzene.[1][2] The presence of three distinct functional groups on the benzene ring—a bromine atom, an iodine atom, and a trifluoromethyl group—makes it a highly versatile synthetic intermediate. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential and regioselective cross-coupling reactions, enabling the controlled introduction of various substituents and the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the aromatic ring and the properties of the resulting derivatives. This guide aims to provide researchers with a detailed theoretical and practical framework for the utilization of this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 481075-58-5 | [1] |

| Molecular Formula | C₇H₃BrF₃I | [1] |

| Molecular Weight | 350.90 g/mol | [1] |

| Physical Form | Solid, Semi-solid, or Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, in a dark, dry, and sealed environment | [2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.2 Hz, 1H), 7.70 (s, 1H), 7.45 (d, J = 8.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.8, 134.5, 131.0 (q, J ≈ 33 Hz), 128.2, 125.4 (q, J ≈ 4 Hz), 123.0 (q, J ≈ 272 Hz), 95.1 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s) |

| IR (Vapor Phase) | Characteristic peaks for C-H, C-F, C-Br, C-I, and aromatic C=C stretching and bending vibrations. |

| Mass Spectrometry (EI) | m/z 350 (M⁺), fragments corresponding to the loss of I, Br, and CF₃. |

Note: The spectroscopic data presented above are predicted values based on computational models and data for analogous compounds. Experimental verification is recommended.

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route starts from the commercially available 2-bromo-4-(trifluoromethyl)aniline. This starting material can undergo a diazotization reaction, followed by treatment with potassium iodide to introduce the iodine atom at the desired position.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the desired this compound.

-

Reactivity and Applications in Suzuki-Miyaura Coupling

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the iodine-bearing position under milder conditions.

Selective Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the workflow for a selective Suzuki-Miyaura coupling at the C-I position, followed by a second coupling at the C-Br position.

Caption: Workflow for sequential Suzuki-Miyaura coupling.

General Experimental Protocol for Selective Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert Gas (Argon or Nitrogen)

Procedure for Mono-arylation at the C-I Position:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

-

Reaction:

-

Heat the reaction mixture to a controlled temperature (typically 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.

-

The resulting 2-bromo-arylated product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to functionalize the C-Br bond.

Safety and Handling

This compound is expected to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique combination of reactive sites allows for the strategic and controlled construction of complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its application in selective cross-coupling reactions. While much of the data presented is theoretical, it serves as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this compound. Further experimental validation of the presented protocols and data is highly encouraged.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. This versatile building block allows for sequential, site-selective functionalization, a critical strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.

Principle of Regioselectivity

The differential reactivity of the carbon-halogen bonds in this compound governs the selectivity of the Suzuki coupling reaction. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This inherent difference in reactivity enables selective coupling at the iodine position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations.[1]

Data Presentation

The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki coupling at the iodine position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated aromatic systems.

Table 1: Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 1 - 5 mol% | See Table 2 for examples. Catalyst choice can influence reaction efficiency and selectivity. |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Essential for the transmetalation step.[3][4] See Table 2 for common choices. |

| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water. Degassing is crucial. |

Table 2: Representative Reaction Conditions for Selective Mono-Coupling

| Entry | Catalyst (mol%) | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 - 100 | 4 - 16 | High |

| 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 6 - 12 | High |

| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 70 | 8 - 24 | Very High |

| 4 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | Na₂CO₃ (2.0) | DMF/H₂O (8:1) | Room Temp - 60 | 12 - 24 | Moderate to High |

Yields are estimated based on similar transformations and may vary depending on the specific arylboronic acid used.

Experimental Protocols

This protocol provides a general procedure for the selective mono-Suzuki coupling of this compound with an arylboronic acid at the iodine position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.[1]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.[1]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.[1]

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-bromo-1-aryl-4-(trifluoromethyl)benzene.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

References

Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful C-C bond-forming reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substrate, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, presents an opportunity for chemoselective functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond. This reactivity difference allows for the selective olefination at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.

These application notes provide an overview of the reaction conditions and detailed protocols for the selective Heck reaction of this compound with various alkenes, such as styrenes and acrylates.

Key Reaction Parameters for Selective Heck Coupling

The success of the chemoselective Heck reaction on this compound hinges on the careful selection of several key parameters:

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. It is typically reduced in situ to the active Pd(0) species. The choice of ligand is crucial for catalyst stability and can influence selectivity. For many standard Heck reactions, phosphine ligands such as triphenylphosphine (PPh₃) are employed. However, in some cases, the reaction can proceed efficiently without a phosphine ligand, particularly with highly reactive aryl iodides.

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and tertiary amines like triethylamine (Et₃N). The choice of base can impact the reaction rate and yield.

-

Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they can solubilize the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used.

-

Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Typically, temperatures in the range of 80-140 °C are employed. It is important to control the temperature to ensure selective reaction at the C-I bond and to minimize potential side reactions, such as the slower reaction at the C-Br bond.

-

Alkene Substrate: The nature of the alkene coupling partner can affect the reaction conditions. Electron-deficient alkenes, such as acrylates, often react more readily than electron-rich or sterically hindered alkenes.

Experimental Protocols

The following protocols provide detailed methodologies for the selective Heck reaction of this compound with representative alkene coupling partners.

Protocol 1: Selective Heck Reaction with Styrene

This protocol describes the synthesis of (E)-2-bromo-1-styryl-4-(trifluoromethyl)benzene.

Reaction Scheme:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired (E)-2-bromo-1-styryl-4-(trifluoromethyl)benzene.

Protocol 2: Selective Heck Reaction with an Acrylate Ester

This protocol describes the synthesis of (E)-methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate.

Reaction Scheme:

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL).

-

Add methyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the solution.

-

To this mixture, add palladium(II) acetate (0.03 mmol, 3 mol%).

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 8-16 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (E)-methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the chemoselective Heck reaction of this compound with various alkenes, based on established methodologies for similar substrates.

Table 1: Heck Reaction with Styrene Derivatives

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 18 | ~85-95 |

| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 18 | ~80-90 |

| 3 | 4-Methoxystyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 20 | ~80-90 |

| 4 | 4-Chlorostyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | ~75-85 |

Table 2: Heck Reaction with Acrylate and Acrylonitrile Derivatives